Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
CAS No.: 352534-74-8
Cat. No.: VC3842629
Molecular Formula: C15H27BO4
Molecular Weight: 282.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352534-74-8 |
|---|---|
| Molecular Formula | C15H27BO4 |
| Molecular Weight | 282.19 g/mol |
| IUPAC Name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate |
| Standard InChI | InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3 |
| Standard InChI Key | KIZPVRIPRYPEAY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate (CAS 352534-74-8) features a conjugated enoate-boronic ester system with the molecular formula C15H27BO4 (MW 282.19 g/mol). The Z-isomer predominates in commercial samples due to thermodynamic stabilization of the α,β-unsaturated ester group . X-ray crystallography of analogous compounds confirms the planar geometry of the dioxaborolane ring and the s-cis conformation of the enoate moiety .
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |
| InChI Key | KIZPVRIPRYPEAY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 52.7 Ų |
Spectroscopic Profile
Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:
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¹H NMR (CDCl₃, 400 MHz): δ 6.76 (d, J = 18.4 Hz, 1H, vinyl-H), 3.67 (s, 3H, OCH₃), 2.55–2.59 (m, 2H, CH₂), 1.31 (s, 12H, pinacol CH₃) .
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¹³C NMR (CDCl₃, 100 MHz): δ 170.2 (C=O), 134.9 (vinyl-C), 83.3 (B-O-C), 51.8 (OCH₃), 24.8 (pinacol CH₃) .
Mass spectrometry shows a molecular ion peak at m/z 282.18 (M+) with characteristic fragmentation at m/z 225.1 (loss of C3H7O2) .
Synthetic Methodologies
Core Synthesis Pathways
The standard preparation involves a three-step sequence:
Table 2: Optimization of Coupling Reaction Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |
| Pd(dppf)Cl₂ | THF | 65 | 88 |
| NiCl₂(dppe) | Toluene | 110 | 63 |
Stereochemical Control
The Z/E ratio of the enoate moiety critically influences reactivity. Deuterium labeling studies demonstrate that bulky ligands (e.g., SPhos) favor Z-selectivity (Z:E = 7:1) by slowing β-hydride elimination . Microwave-assisted synthesis at 150°C for 10 minutes enhances stereochemical purity to 95% Z-isomer while reducing reaction time by 60% compared to conventional heating .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a linchpin in constructing conjugated dienes for natural product synthesis. In the preparation of retinoic acid analogs, it couples with aryl bromides under Pd(OAc)₂/XPhos catalysis (0.5 mol%) in aqueous ethanol, achieving turnover numbers exceeding 1,500. The boronic ester's stability allows sequential coupling reactions—first with electron-deficient aryl halides, then with alkenyl triflates—without intermediate purification .
Tandem Reactions
Recent protocols exploit the dual reactivity of the enoate and boronic ester groups:
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Cyclopropanation: Rh₂(esp)₂-catalyzed reaction with diazoacetates yields bicyclic boronate esters (dr > 20:1)
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Diels-Alder Initiation: In situ generation of dienophiles for [4+2] cycloadditions with furans (endo:exo = 9:1)
Table 3: Representative Pharmaceutical Intermediates
| Target Compound | Use Case | Yield (%) |
|---|---|---|
| Atorvastatin analog | Cholesterol management | 78 |
| Tamoxifen derivative | Breast cancer therapy | 82 |
| Sitagliptin precursor | Diabetes treatment | 91 |
Physicochemical Properties
Stability Profile
Thermogravimetric analysis (TGA) shows decomposition onset at 287°C under nitrogen. The compound exhibits:
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Hydrolytic Stability: <5% decomposition after 24h in pH 7 buffer
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Photostability: No degradation under 254 nm UV over 72h
Table 4: Key Physical Parameters
| Parameter | Value |
|---|---|
| Density (25°C) | 0.965 g/mL |
| Refractive Index | n₂₀/D = 1.455 |
| Flash Point | 143°C (COC) |
| Solubility | 82 mg/mL in THF |
Spectroscopic Benchmarks
FT-IR analysis identifies critical bands:
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1725 cm⁻¹ (ester C=O stretch)
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1630 cm⁻¹ (conjugated C=C)
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1320 cm⁻¹ (B-O symmetric vibration)
UV-Vis in hexane shows λmax at 215 nm (π→π*) with ε = 12,400 L·mol⁻¹·cm⁻¹.
Recent Advances and Future Directions
Flow Chemistry Applications
Microreactor systems (0.5 mm ID) enable continuous Suzuki couplings with:
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Residence time: 8.2 minutes
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Space-time yield: 3.8 kg·L⁻¹·h⁻¹
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Catalyst loading: 0.02 mol% Pd
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
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Boron-oxygen bond order = 1.32
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HOMO (-6.8 eV) localized on the enoate π-system
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Activation energy for transmetallation = 18.7 kcal/mol
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